molecular formula C18H10ClIN2S B5340196 (2E)-2-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-3-(4-iodophenyl)prop-2-enenitrile

(2E)-2-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-3-(4-iodophenyl)prop-2-enenitrile

Cat. No.: B5340196
M. Wt: 448.7 g/mol
InChI Key: RYUKRAGVVJRKHM-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-3-(4-iodophenyl)prop-2-enenitrile is a synthetic organic compound characterized by the presence of a thiazole ring, chlorophenyl, and iodophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-3-(4-iodophenyl)prop-2-enenitrile typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The chlorophenyl and iodophenyl groups are introduced through coupling reactions such as Suzuki or Heck coupling, which involve palladium-catalyzed cross-coupling of aryl halides with appropriate boronic acids or alkenes.

    Final Assembly: The final step involves the formation of the prop-2-enenitrile moiety through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-3-(4-iodophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl and iodophenyl groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-3-(4-iodophenyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study the interactions of thiazole-containing molecules with biological targets. It can also serve as a precursor for the synthesis of biologically active compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also be used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-2-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-3-(4-iodophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The thiazole ring and phenyl groups allow the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-3-(4-bromophenyl)prop-2-enenitrile
  • (2E)-2-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-3-(4-fluorophenyl)prop-2-enenitrile
  • (2E)-2-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-3-(4-methylphenyl)prop-2-enenitrile

Uniqueness

The uniqueness of (2E)-2-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-3-(4-iodophenyl)prop-2-enenitrile lies in the presence of the iodophenyl group, which can participate in unique halogen bonding interactions. This property can be exploited in the design of new materials and drugs with specific binding characteristics.

Properties

IUPAC Name

(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClIN2S/c19-15-5-3-13(4-6-15)17-11-23-18(22-17)14(10-21)9-12-1-7-16(20)8-2-12/h1-9,11H/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUKRAGVVJRKHM-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClIN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.